Sodium 4-hydroxybutyrate-2,2,3,3-d4

Description

Chemical Identity and Nomenclature

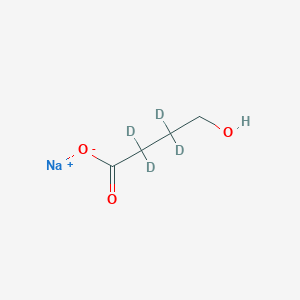

Sodium 4-hydroxybutyrate-2,2,3,3-d4 (CAS 1251763-08-2) is a deuterated analog of sodium 4-hydroxybutyrate (GHB). Its molecular formula is $$ \text{C}4\text{D}4\text{H}3\text{O}3\cdot\text{Na} $$, with a molecular weight of 130.111 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate , reflecting deuterium substitution at the second and third carbon positions. Common synonyms include GHB-d4, sodium oxybate-d4, and sodium γ-hydroxybutyrate-2,2,3,3-d4.

The compound’s structural specificity arises from its isotopic labeling, which distinguishes it from non-deuterated GHB. Its SMILES notation is $$[2H]C([2H])(CO)C([2H])([2H])C(=O)[O-].[Na+]$$, highlighting deuterium placement. This precise deuteration ensures minimal interference with natural isotopic distributions in analytical workflows.

Historical Context in Analytical Chemistry

The development of deuterated internal standards like this compound emerged from advancements in mass spectrometry (MS) during the late 20th century. Early GHB research focused on its endogenous role in neurotransmitter pathways and clinical applications. However, challenges in distinguishing exogenous GHB from endogenous sources necessitated isotopic labeling for accurate quantification.

Deuterated standards gained prominence in the 2000s as MS methodologies evolved. For example, studies by Lott et al. (2015) demonstrated the utility of carbon isotope ratio mass spectrometry (IRMS) to differentiate endogenous and exogenous GHB using deuterated analogs. This compound’s synthesis addressed critical gaps in forensic toxicology, enabling precise detection of GHB in biological matrices.

Significance as a Deuterated Internal Standard

This compound is indispensable in quantitative MS workflows due to its near-identical chemical behavior to non-deuterated GHB. Key advantages include:

- Calibration Accuracy : Co-elution with the target analyte minimizes matrix effects, ensuring reliable calibration curves.

- Isotopic Distinction : The +4 Da mass shift allows unambiguous identification in selected reaction monitoring (SRM) assays.

- Method Validation : Enhances robustness in pharmacokinetic studies by compensating for extraction efficiency variability.

For instance, Crifasi et al. (Agilent Technologies) validated a GC-MS method using GHB-d4 to achieve a linear range of 10–200 µg/mL in blood samples, with a limit of detection of 5 µg/mL. This precision is critical in forensic contexts, where GHB concentrations below 10 µg/mL are considered endogenous.

Structural Comparison with Non-deuterated and Other Deuterated Analogs

The structural nuances of this compound are best understood through comparative analysis:

| Property | Non-deuterated GHB (CAS 502-85-2) | GHB-2,2,3,3-d4 (CAS 1251763-08-2) | GHB-3,3,4,4-d4 (CAS 358730-90-2) | GHB-d6 (CAS 362049-53-4) |

|---|---|---|---|---|

| Molecular Formula | $$ \text{C}4\text{H}7\text{NaO}_3 $$ | $$ \text{C}4\text{D}4\text{H}3\text{NaO}3 $$ | $$ \text{C}4\text{D}4\text{H}3\text{NaO}3 $$ | $$ \text{C}4\text{D}6\text{H}\text{NaO}_3 $$ |

| Molecular Weight (g/mol) | 126.087 | 130.111 | 130.111 | 132.12 |

| Deuteration Positions | None | C2, C3 | C3, C4 | C2, C3, C4 |

The 2,2,3,3-d4 variant offers distinct chromatographic retention times compared to 3,3,4,4-d4 and fully deuterated analogs, enabling multiplexed analyses. For example, GHB-d6 (hexadeuterated) provides a +6 Da shift but may exhibit slight retention time differences due to increased hydrophobicity.

Properties

CAS No. |

1251763-08-2 |

|---|---|

Molecular Formula |

C4H3D4NaO3 |

Molecular Weight |

130.1109971 |

IUPAC Name |

sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |

SMILES |

C(CC(=O)[O-])CO.[Na+] |

Synonyms |

SodiuM 4-Hydroxybutyrate-d4 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Ring-Opening Mechanism

The most direct method for synthesizing NaGHB-d4 involves the saponification of deuterated gamma-butyrolactone (DGBL) using sodium hydroxide (NaOH). This reaction proceeds via nucleophilic ring-opening of the lactone, where hydroxide ions attack the electrophilic carbonyl carbon, resulting in the formation of the sodium salt of 4-hydroxybutyric acid-d4.

Reaction Conditions :

-

Temperature : 45–60°C

-

Duration : 12 hours

-

Molar Ratio : 1:1 (DGBL:NaOH)

-

Solvent : Methanol or water

In a representative procedure, 0.32 mol of DGBL is reacted with 0.32 mol of NaOH in methanol under reflux. After 12 hours, methanol is removed under vacuum, and the residue is washed with diethyl ether to yield NaGHB-d4 with a reported efficiency of 95%.

Deuterated Gamma-Butyrolactone (DGBL) Sources

DGBL, the precursor for this method, is synthesized via two primary routes:

Pyrolysis of Deuterated Poly(4-Hydroxybutyrate) (DP4HB)

DP4HB, a biodegradable polymer, undergoes thermal decomposition at elevated temperatures (200–300°C) in the presence of calcium hydroxide (Ca(OH)₂) to produce DGBL. The deuterium in DP4HB originates from fermentation processes using deuterated glucose or heavy water (D₂O) as growth media for genetically engineered microbes.

Key Parameters :

-

Pyrolysis Catalyst : Ca(OH)₂

-

Temperature Range : 250–300°C

-

Deuterium Source : Deuterated glucose or D₂O

Catalytic Hydrogenation of Deuterated Succinic Acid

Succinic acid-d4, derived from microbial fermentation of deuterated substrates, is partially hydrogenated using palladium or ruthenium catalysts to yield DGBL. This method ensures high isotopic purity but requires stringent control over reaction conditions to avoid over-reduction.

Direct Conversion of Deuterated Poly(4-Hydroxybutyrate) (DP4HB)

Alkaline Depolymerization

DP4HB can be depolymerized directly to NaGHB-d4 using sodium methoxide (NaOMe) in tetrahydrofuran (THF). The reaction cleaves ester bonds in the polymer backbone, releasing 4-hydroxybutyrate-d4 units, which are subsequently neutralized with NaOH.

Reaction Scheme :

Conditions :

-

Temperature : 60–80°C

-

Duration : 6–8 hours

-

Solvent : THF

This method bypasses the need for DGBL isolation, streamlining production. However, the molecular weight of DP4HB (500–50,000 Daltons) influences reaction kinetics, with lower molecular weight polymers (<2,000 Daltons) achieving >90% conversion.

Fermentation-Based Synthesis

Microbial Production of DP4HB

Genetically modified Escherichia coli or Cupriavidus necator strains are cultured in media containing deuterated glucose or D₂O to biosynthesize DP4HB. The deuterium incorporation efficiency depends on the microbial strain and fermentation conditions.

Fermentation Parameters :

-

Carbon Source : Deuterated glucose (20–50 g/L)

-

Deuterium Enrichment : >98% (using D₂O)

-

Yield : 5–15 g/L of DP4HB

Downstream Processing

Post-fermentation, DP4HB is extracted using organic solvents (e.g., chloroform) and purified via precipitation. The purified polymer is then subjected to pyrolysis or alkaline depolymerization, as detailed in Sections 1.2.1 and 2.1.

Comparative Analysis of Synthesis Routes

Table 1: Synthesis Methods for NaGHB-d4

Advantages and Limitations

-

DGBL Saponification : High yield and purity but requires costly DGBL synthesis.

-

DP4HB Depolymerization : Integrated process but generates oligomer byproducts.

-

Fermentation : Sustainable and isotopic tracking but low yield and scalability.

Industrial and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxybutyrate-2,2,3,3-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated 4-hydroxybutyric acid.

Reduction: Reduction reactions can convert it back to its corresponding alcohol form.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions include deuterated derivatives of 4-hydroxybutyric acid and its corresponding alcohols .

Scientific Research Applications

Metabolic Studies

Sodium 4-hydroxybutyrate-2,2,3,3-d4 is primarily utilized in metabolic studies due to its role as a stable isotope-labeled compound. It serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Findings:

- Metabolism Tracking : In studies examining the metabolism of exogenous β-hydroxybutyrate in animal models, the deuterated form allows researchers to trace metabolic pathways and quantify the incorporation of labeled carbon into metabolic products like glutamate and lactate. This is particularly valuable in understanding energy metabolism in conditions such as traumatic brain injury (TBI) .

- Ketone Body Metabolism : Research indicates that ketones like sodium 4-hydroxybutyrate can significantly fuel mitochondrial energy metabolism in the brain post-injury. The incorporation of deuterated labels helps elucidate the differences in metabolic responses between healthy and injured tissues .

Drug Delivery Systems

The compound has potential applications in drug delivery systems (DDS), particularly those designed for controlled release of therapeutic agents.

Applications:

- Polymeric Drug Delivery : Sodium 4-hydroxybutyrate can be incorporated into polymeric systems that respond to environmental stimuli (pH, temperature). These smart polymers can enhance the therapeutic efficacy of drugs by controlling their release rates at targeted sites .

- Biodegradable Materials : The compound's derivatives are being explored for use in biodegradable materials that can serve as scaffolds for tissue engineering and regenerative medicine .

Neuroprotective Research

This compound has been investigated for its neuroprotective properties.

Research Insights:

- Neuroprotection Mechanisms : Studies have shown that sodium 4-hydroxybutyrate can mitigate neuronal damage following TBI by enhancing energy metabolism and reducing oxidative stress. The use of deuterated forms allows for precise tracking of metabolic changes in neuronal cells under stress conditions .

- Potential Therapeutic Uses : Given its effects on brain metabolism and neuroprotection, sodium 4-hydroxybutyrate may have implications for treating neurological disorders characterized by energy deficits or oxidative stress .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of sodium 4-hydroxybutyrate-2,2,3,3-d4 is similar to that of its non-deuterated counterpart. It acts as a central nervous system depressant by binding to gamma-aminobutyric acid (GABA) receptors and gamma-hydroxybutyrate (GHB) receptors in the brain. This binding results in inhibitory neurotransmission, leading to sedative and anesthetic effects .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Key Differences :

- Sodium phenylbutyrate replaces the hydroxyl group with a phenyl ring, increasing hydrophobicity and altering therapeutic applications (e.g., ammonia scavenging in urea cycle disorders) .

- Sodium 4-hydroxy-2-methylbutyrate introduces a methyl branch at C2, reducing aqueous solubility compared to the linear Na-GHB structure but enhancing bioavailability in muscle tissue .

- Methyl 4-hydroxybutanoate, an ester derivative, lacks the sodium ion, making it more volatile and suitable for gas chromatography (GC) analyses .

Deuterated Variants of Sodium 4-Hydroxybutyrate

Table 2: Deuterated Sodium 4-Hydroxybutyrate Derivatives

Key Differences :

- Positional Deuteration : The 2,2,3,3-d4 variant is optimal for tracing hydroxylation and dehydrogenation pathways, while the 3,3,4,4-d4 isomer is better suited for studying β-oxidation .

- Full Deuteration (d6) : Provides higher mass shifts in MS, improving detection sensitivity in complex biological matrices .

- Carbon-13 Labeling : Sodium DL-3-hydroxybutyrate-4-¹³C is used for tracking carbon incorporation in metabolic pathways, contrasting with deuterium’s role in kinetic isotope effect studies .

Q & A

Q. What are the validated synthetic routes for Sodium 4-hydroxybutyrate-2,2,3,3-d4, and how do isotopic labeling protocols influence yield?

Methodological Answer: The synthesis typically involves adapting protocols for non-deuterated sodium 4-hydroxybutyrate (). For the deuterated variant, deuterium-labeled precursors (e.g., 4-butyrolactone-d6) are hydrolyzed under alkaline conditions. A standard procedure includes:

Refluxing 4-butyrolactone-d6 with sodium hydroxide in deuterium-enriched water to ensure isotopic retention.

Recrystallization from ethanol to isolate the sodium salt ().

Key factors affecting yield include the purity of deuterated starting materials and reaction atmosphere (inert gas to prevent proton exchange). Yield losses (~10–15%) occur due to incomplete deuteration or side reactions (e.g., lactone ring reopening) .

Q. Which analytical techniques are most effective for characterizing isotopic purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms deuteration at positions 2,2,3,3 by absence of proton signals. ¹³C NMR verifies carbon-deuterium coupling patterns ().

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M+Na]⁺ at m/z 153.04 (calculated for C₄D₄H₃NaO₃). Isotopic enrichment ≥98% is required for metabolic tracer studies ().

- Infrared (IR) Spectroscopy: O-H and C-D stretching frequencies (2500–2700 cm⁻¹) distinguish deuterated vs. non-deuterated forms .

Q. How should this compound be stored to maintain stability, and what are its degradation markers?

Methodological Answer:

- Storage: Keep in airtight containers under argon at –20°C to prevent hygroscopic absorption and deuterium exchange. Desiccants (e.g., silica gel) are critical ().

- Degradation Markers: Monitor via NMR for reappearance of proton signals (indicating H/D exchange) or LC-MS for lactone formation (spontaneous cyclization under acidic conditions) .

Q. What role does this compound play in metabolic pathway studies?

Methodological Answer: As a deuterated analog of gamma-hydroxybutyrate (GHB), it serves as a stable isotope tracer in:

Neurotransmitter Metabolism: Track GHB turnover in brain tissue using LC-MS/MS, comparing deuterated vs. endogenous pools ().

Krebs Cycle Intermediates: Use ¹³C-labeled glucose with deuterated GHB to study crosstalk between glycolysis and GABA shunt pathways ().

Advanced Research Questions

Q. How do isotopic effects influence reaction kinetics in enzymatic studies involving this compound?

Methodological Answer: Deuterium isotope effects (DIEs) reduce enzymatic conversion rates due to increased bond strength (C-D vs. C-H). For example:

Q. How can researchers resolve contradictory data arising from deuteration at different positions (e.g., 2,2,3,3-d4 vs. 3,3,4,4-d4)?

Methodological Answer:

- Position-Specific NMR: Compare ²H-NMR spectra to confirm labeling sites ().

- Metabolic Profiling: Co-administer differently deuterated analogs in cell cultures and analyze fragment ions via MS to distinguish positional impacts on metabolite flux ().

- Computational Modeling: Use density functional theory (DFT) to predict isotopic effects on reaction intermediates (e.g., GHB dehydrogenase binding) .

Q. What experimental design considerations are critical for metabolic flux analysis using this compound?

Methodological Answer:

- Dosing Regimen: Administer tracer as a bolus followed by continuous infusion to achieve isotopic steady state ().

- Sampling Protocol: Collect plasma/tissue at multiple time points (0–24 hrs) to capture dynamic labeling patterns.

- Data Normalization: Correct for natural isotope abundance using software (e.g., IsoCor) to avoid false positives .

Q. What regulatory and safety protocols apply to handling deuterated controlled substances like this compound?

Methodological Answer:

- Controlled Substance Licensing: Obtain DEA Schedule III permits due to structural similarity to GHB ().

- Waste Disposal: Incinerate deuterated waste at ≥1000°C to prevent environmental release.

- Documentation: Maintain logs of synthesis batches, isotopic purity certificates, and disposal records for audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.